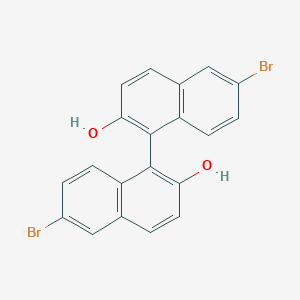

(R)-(-)-6,6'-二溴-1,1'-联-2-萘酚

描述

Synthesis Analysis

The synthesis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol and its derivatives involves various methods. One approach involves the polymerization of 6,6'-dibromo-1,1'-bi-2-naphthol derivatives using nickel complexes as catalysts, leading to the production of optically active poly(1,1'-bi-2-naphthol)s, which are soluble in basic water solution and characterized by NMR, IR, UV, and CD spectroscopy (Hu et al., 1996). Another synthesis method involves the photocatalytic oxidative coupling of 2-naphthol, yielding (R)-(+)-1,1'-bi-2-naphthol derivatives (Hamada et al., 1993).

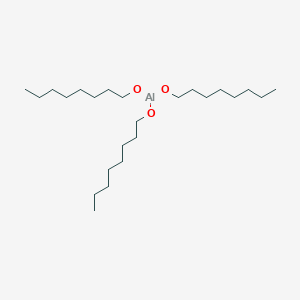

Molecular Structure Analysis

Structural analysis of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol reveals its complex molecular arrangement. For instance, the structure of cyclic compounds derived from (R)-1,1'-Bi(2-naphthol) was elucidated using X-ray crystal structure analysis, showing a π-stacked, 2/1-helical conformation based on NMR, CD, and UV spectra (Gudeangadi et al., 2015). Additionally, the conformational sensitivity of chiroptical spectroscopic methods has been studied, revealing how different conformations of hydroxyl groups in 6,6'-dibromo-1,1'-bi-2-naphthol affect its vibrational circular dichroism, electronic circular dichroism, and optical rotatory dispersion spectra (Polavarapu et al., 2009).

Chemical Reactions and Properties

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol participates in various chemical reactions. For example, its enantiopure form can be prepared through selective mono-bromonation (Xiao-ya, 2008). Furthermore, its conformational changes following photoexcitation have been studied, showing solvent-dependent dynamics (Niezborala & Hache, 2008).

Physical Properties Analysis

The physical properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, such as solubility, melting point, and crystal structure, are important for its application in various fields. Studies on crystal engineering using (R)-(+)-1,1'-bi-2-naphthol demonstrate its ability to form chiral superstructures and its interaction with other compounds (Grepioni et al., 2001).

Chemical Properties Analysis

The chemical properties of (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol, such as reactivity, stability, and interaction with other substances, are critical in various chemical processes. Research on Rh(III)-catalyzed synthesis involving (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol demonstrates its application in the synthesis of naphthols and related compounds (Xu et al., 2017).

科学研究应用

聚合物合成和催化: (R)-(-)-6,6'-二溴-1,1'-联-2-萘酚衍生物已被用于合成聚(1,1‘-联-2-萘酚),这些聚合物作为新型聚合物Lewis酸催化剂。这些催化剂已应用于Mukaiyama醛缩反应中,展示了增强的催化活性 (Hu et al., 1996)。

手性聚氨酯合成: 在手性聚氨酯合成中,(R)-1,1'-联-2-萘酚与二异氰酸酯反应导致螺旋聚合物和环化合物的形成,这对于开发光学活性材料是重要的 (Gudeangadi等,2015)。

晶体工程: 这种化合物被用作手性有机-有机金属晶体的构建中的手性构建块,展示了其在设计超分子结构中的实用性 (Grepioni et al., 2001)。

光谱研究: 它已成为手性光谱方法的研究对象,如振动圆二色性、电子圆二色性和光旋转色散,为这些技术的构象敏感性提供了见解 (Polavarapu et al., 2009)。

不对称反应中的催化: (R)-6,6‘-二溴-1,1‘-联-2-萘酚已被用于催化不对称选择性反应,如Mannich型反应,用于合成β-氨基酸衍生物,突出了其在不对称合成中的作用 (Ishitani et al., 2000)。

光消旋和聚合研究: 研究表明,(R)-1,1'-联-2-萘酚可以在光照下发生消旋和聚合,这对于了解这类化合物在光照下的稳定性和反应性具有重要意义 (Zhang等,2016)。

手性荧光传感器: 基于(R)-(+)-1,1-联-2-萘酚的共轭微孔聚合物已被合成并用作氨基醇的手性荧光传感器,展示了在对映选择性传感中的应用 (Wei et al., 2013)。

属性

IUPAC Name |

6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

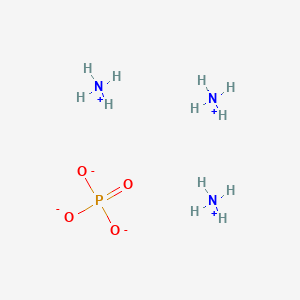

InChI |

InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OORIFUHRGQKYEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80927367 | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

CAS RN |

13185-00-7, 80655-81-8, 65283-60-5 | |

| Record name | 13185-00-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary catalytic applications of 6,6'-Dibromo-1,1'-bi-2-naphthol?

A1: 6,6'-Br2BINOL is a valuable chiral ligand in asymmetric catalysis. It forms complexes with various metals, including titanium, zirconium, and aluminum, leading to highly enantioselective catalysts. [, ] These complexes have proven effective in catalyzing reactions such as Mukaiyama aldol condensations, [] enantioselective cyanation of aldehydes, [] and Mannich-type reactions for synthesizing optically active β-amino acid derivatives. []

Q2: How does the structure of 6,6'-Br2BINOL contribute to its effectiveness as a chiral ligand?

A2: The rigid, axially chiral biaryl structure of 6,6'-Br2BINOL creates a well-defined chiral environment around the metal center in its complexes. [, ] This steric influence effectively controls the approach of reactants during the catalytic cycle, leading to high enantioselectivity in the formation of the desired product.

Q3: Are there any specific structural features in substrates that are crucial for achieving high enantioselectivity in reactions catalyzed by 6,6'-Br2BINOL complexes?

A3: Yes, research has shown that the presence of N-substituted hydroxyphenyl moieties in aldimines is essential for achieving high enantioselectivities in Mannich-type reactions catalyzed by a zirconium complex incorporating 6,6'-Br2BINOL. []

Q4: Beyond its catalytic applications, how else has 6,6'-Br2BINOL been utilized in research?

A4: 6,6'-Br2BINOL serves as a key building block for synthesizing optically active poly(1,1'-bi-2-naphthol)s [poly(BINOL)s]. [] These polymers, when complexed with Lewis acids, create a new class of polymeric catalysts with highly organized catalytic centers within a chiral polymer chain. [] Additionally, 6,6'-Br2BINOL participates in molecular recognition studies, forming colored chiral adducts with benzoquinone in the presence of specific third components like naphthalene. []

Q5: Have computational chemistry approaches been used to study 6,6'-Br2BINOL?

A6: Yes, quantum chemical calculations employing density functional theory (DFT) with basis sets like 6-31G*, 6-311G(2d,2p), and 6-311++G(2d,2p) have been employed to predict VCD, ECD, and ORD spectra for different conformations of 6,6'-Br2BINOL. [] These theoretical calculations, in conjunction with experimental data, help elucidate the relationship between conformation and spectral features. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Imidazolidinone, 5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B83144.png)